2-Amino-5-diethylaminopentane
Overview
Description
2-Amino-5-diethylaminopentane is an organic compound with the chemical formula C₉H₂₂N₂. It is a colorless, transparent liquid primarily used as an intermediate in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs such as chloroquine phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-diethylaminopentane can be synthesized through several methods:
Amination of 1-diethylaminopentan-4-one: This method involves the amination of 1-diethylaminopentan-4-one under hydrogenation conditions.
Hydrogenation of the oxime: Another method involves the hydrogenation of the oxime derivative of 1-diethylaminopentan-4-one.
Amination of 1-diethylaminopentan-4-ol: This method involves the amination of 1-diethylaminopentan-4-ol.
Industrial Production Methods: In industrial settings, this compound is typically produced by the amination of diethylaminopentanol in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
2-Amino-5-diethylaminopentane undergoes various chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Incompatibility with certain reagents: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
Formation of flammable hydrogen gas: When combined with strong reducing agents such as hydrides, it can generate flammable hydrogen gas.
Scientific Research Applications
2-Amino-5-diethylaminopentane has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of antimalarial drugs like chloroquine phosphate
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of receptor modulators, particularly Nur77 receptor modulators.
Industry: It is employed in the manufacture of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-5-diethylaminopentane involves its ability to neutralize acids, forming salts and water in exothermic reactions . It interacts with various molecular targets and pathways, particularly in the synthesis of pharmaceuticals where it acts as a precursor to active compounds .
Comparison with Similar Compounds
2-Amino-5-diethylaminopentane can be compared with other similar compounds such as:
2-Aminopentane: A simpler amine with a shorter carbon chain.
4-(Diethylamino)benzophenone: A compound with a similar diethylamino group but different functional groups and applications.
3′-Aminoacetanilide: Another amine with different structural properties and uses.
Uniqueness: this compound is unique due to its specific structure, which includes both an amino group and a diethylamino group, making it particularly useful in the synthesis of complex pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
1-N,1-N-diethylpentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCBAYULRXQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/2400 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870486 | |
Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
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Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals. | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/2400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
140-80-7 | |
Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Diethyl-1,4-pentanediamine | |
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Record name | Novoldiamine | |
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Record name | Novoldiamine | |
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Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
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Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
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Record name | 4-aminopentyldiethylamine | |
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Record name | NOVOLDIAMINE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-diethylaminopentane in the context of this research?
A1: this compound is the side chain of chloroquine, a well-known antimalarial drug. The researchers aimed to combine the efficacy of dihydroartemisinin (DHA) with the potential benefits of the chloroquine structure by linking these two moieties. This strategy, known as a hybrid molecule approach, leverages the known properties of established drugs to potentially create more effective treatments [].
Q2: How was this compound incorporated into the new antimalarial compound?
A2: The researchers used a Mitsunobu coupling reaction to connect dihydroartemisinin (DHA) with this compound. This SN2 reaction involved diisopropylazodicarboxylate (DIAD) and triphenylphosphine (Ph3P) as reagents, resulting in the formation of the target compound, 1-diethylamino-4-(dihydroartemisinin-10-yl)amino pentane (DHA-CQ) [].
Q3: Were there any observations about the activity of the new compound (DHA-CQ) that could be attributed to the presence of this compound?
A3: The research primarily focused on the synthesis and initial in vivo testing of DHA-CQ. While the study demonstrated the successful incorporation of the this compound moiety and evaluated the antimalarial activity of the hybrid molecule, it did not directly compare its efficacy to individual components (DHA or chloroquine) nor dissect the specific contribution of this compound to the overall activity []. Further studies are needed to elucidate the structure-activity relationship and determine the individual contribution of each component in this hybrid molecule.
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